molecular formula C7H9NO2 B1505238 4-Hydroxymethyl-2-methylpyridine N-oxide CAS No. 899424-17-0

4-Hydroxymethyl-2-methylpyridine N-oxide

Cat. No.: B1505238
CAS No.: 899424-17-0
M. Wt: 139.15 g/mol
InChI Key: BILNFNPANRMZQB-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-methylpyridine N-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 4-position and a methyl group at the 2-position The N-oxide functionality is present on the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2-methylpyridine N-oxide can be achieved through several methods. One common approach involves the oxidation of 4-(Hydroxymethyl)-2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the efficiency of the oxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient method for producing pyridine N-oxides .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2-methylpyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher-order N-oxides, while substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

Overview

4-Hydroxymethyl-2-methylpyridine N-oxide features a pyridine ring with a hydroxymethyl group at the 4-position and a methyl group at the 2-position, along with an N-oxide functionality. Its unique structure allows it to serve as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in various chemical processes.

Types of Reactions

This compound participates in various chemical reactions:

  • Oxidation : Can be further oxidized to yield more complex N-oxide derivatives.
  • Reduction : Reducing agents like sodium borohydride can convert the N-oxide back to its corresponding pyridine derivative.
  • Substitution : The hydroxymethyl group can engage in substitution reactions, forming various substituted pyridine derivatives .

Major Products

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation can lead to higher-order N-oxides, while substitution reactions yield diverse substituted pyridine derivatives.

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing complex heterocycles. Its ability to undergo various transformations makes it valuable for developing new compounds with desired properties .

Biology

The compound's unique structure allows it to interact with enzymes and receptors, making it a candidate for studying biochemical pathways. For example, its N-oxide functionality may influence enzyme activity through redox reactions .

Industrial Applications

In industry, this compound serves as an intermediate in the production of specialty chemicals and pharmaceuticals. Its role as a precursor in synthesizing other biologically active compounds highlights its importance in drug development .

Case Studies

  • Biocatalytic Conversion : A study demonstrated that whole cells of Burkholderia sp. MAK1 could convert various pyridin derivatives into their corresponding hydroxylated products efficiently. This biocatalytic approach showcases the compound's potential in green chemistry applications .
    SubstrateConversion Rate (mg/g biomass/h)
    4-Chloropyridin-2-amine7.0
    1-Ethylpyridin-2-olDetected new compound
    3-(Trifluoromethyl)pyridin-2-olSlow conversion
  • Oxidation Studies : Research on the oxidation of methylpyridines under wet air conditions revealed that 4-methylpyridine produced a wide range of oxidation products. This study emphasized the compound's reactivity and potential applications in waste treatment processes .

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-2-methylpyridine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functionality can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)pyridine N-oxide
  • 2-Methylpyridine N-oxide
  • 4-Methylpyridine N-oxide

Uniqueness

4-Hydroxymethyl-2-methylpyridine N-oxide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridine ring, along with the N-oxide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Hydroxymethyl-2-methylpyridine N-oxide (4-HM2MPO) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group and an N-oxide functional group, which may contribute to its pharmacological properties. This article explores the biological activity of 4-HM2MPO, including its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-HM2MPO is represented as follows:

C7H9NO2\text{C}_7\text{H}_9\text{N}\text{O}_2

This structure includes:

  • A pyridine ring.
  • A hydroxymethyl group (-CH2OH) at the 4-position.
  • An N-oxide functional group.

The presence of these functional groups suggests potential for various chemical interactions, influencing its biological activity.

Antimicrobial Properties

Research indicates that compounds with N-oxide functionalities can exhibit antimicrobial activity. 4-HM2MPO has been evaluated for its effectiveness against various bacterial strains. Studies have shown that N-oxides can act as quorum sensing inhibitors, which may attenuate pathogenicity in Gram-negative bacteria like Pseudomonas aeruginosa . The mechanism behind this activity is thought to involve the formation of reactive radical species upon reductive activation .

Enzymatic Interactions

The biological activity of 4-HM2MPO may also be linked to its interactions with enzymes. For instance, studies involving whole cells of Burkholderia sp. have demonstrated the ability to convert various pyridine derivatives into hydroxylated products, suggesting a role for 4-HM2MPO in biocatalysis . This conversion highlights the compound's potential utility in synthetic biology and biochemistry.

Case Studies

The mechanisms through which 4-HM2MPO exerts its biological effects are not fully elucidated but may involve:

  • Protonation : As an N-oxide, it can be protonated to form stable hydroxyammonium species, affecting its interaction with biological targets .
  • Radical Formation : The compound may participate in redox reactions leading to the generation of reactive oxygen species (ROS), which can influence cellular signaling pathways.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialPotential inhibition of Pseudomonas aeruginosa
Enzymatic ConversionBioconversion by Burkholderia sp.
Antileukemic PotentialRelated compounds show significant activity

Properties

IUPAC Name

(2-methyl-1-oxidopyridin-1-ium-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILNFNPANRMZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704642
Record name (2-Methyl-1-oxo-1lambda~5~-pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899424-17-0
Record name (2-Methyl-1-oxo-1lambda~5~-pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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